[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride
Description
This compound is a cyclobutane derivative featuring a stereospecific arrangement (1S,3R) with key substituents:
- 2,2-Dimethyl groups on the cyclobutyl ring.
- tert-Butoxy group (2-methylpropan-2-yl) at the 3-position.
- Methanamine functional group, protonated as a hydrochloride salt.
It is supplied globally by pharmaceutical companies such as Unimark Remedies Ltd (India), Auspure Biotechnology Co., Ltd (China), and Zhejiang Cheng Yi Pharmaceutical Co., Ltd. (China), among others, with certifications including ISO9001 and FDA compliance .
Properties
IUPAC Name |
[(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H/t8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQQOIOISKGBP-VTLYIQCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1OC(C)(C)C)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors The key steps include the formation of the cyclobutyl ring, introduction of the methanamine group, and subsequent protection and deprotection steps to achieve the desired stereochemistry
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with different degrees of saturation.
Scientific Research Applications
[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe to investigate biological pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
Supplier Landscape
Biological Activity
[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride, with the CAS number 1909288-70-5, is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₂₂ClNO
- Molecular Weight : 207.74 g/mol
- Structure : The compound features a cyclobutane ring with a dimethyl and ether functional group, contributing to its unique biological properties .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, influencing several biological pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It is hypothesized to interact with neurotransmitter receptors, which could affect neurochemical signaling.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains in vitro. The Minimum Inhibitory Concentration (MIC) values for some pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| E. faecalis | 78.12 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have revealed significant antiproliferative effects:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 226 |
| A549 (lung cancer) | 242.52 |
These findings indicate that this compound may possess potential as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a strong inhibitory effect at low concentrations, suggesting its potential utility in treating resistant infections.
Study 2: Antiproliferative Activity
Another research article focused on the antiproliferative effects of this compound on various cancer cell lines. The study concluded that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Q & A
Q. What synthetic strategies are employed to achieve the specific (1S,3R) stereochemistry, and how is enantiomeric purity validated?
Methodological Answer: The synthesis uses chiral auxiliaries or asymmetric catalysis to control stereocenters. Enantiomeric purity is validated via chiral HPLC with polarimetric detection or X-ray crystallography for absolute configuration confirmation.
Q. How does the hydrochloride salt form influence aqueous solubility and bioavailability in in vitro assays?
Methodological Answer: The hydrochloride salt enhances solubility through ionic interactions, assessed via shake-flask method (UV-Vis quantification). Bioavailability is correlated using Caco-2 cell permeability assays.
Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?
Methodological Answer: HRMS confirms molecular formula, while 1H/13C NMR identifies functional groups. Purity is quantified via reverse-phase HPLC (UV detection at 254 nm).
Q. How do structural analogs with modified cyclobutyl or methoxy groups compare in pharmacological activity?
Methodological Answer: Analogs are synthesized (e.g., cyclobutyl→cyclohexyl) and evaluated via cAMP or calcium flux assays. SAR analysis identifies critical substituents.
Advanced Research Questions
Q. What experimental designs resolve discrepancies in reported receptor binding affinities (e.g., Ki values)?
Methodological Answer: Standardize assay conditions (pH, temperature) and use internal controls (reference ligands). Validate via Schild plots in radioligand binding assays and cross-check with SPR.
Q. How are metabolic stability studies optimized to map degradation pathways?
Methodological Answer: Incubate with liver microsomes (LC-MS/MS analysis) and use stable isotope labeling. Compare degradation under varied enzymatic conditions (e.g., CYP450 vs. esterase).
Q. What computational models predict receptor interactions, and how are they validated?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. Mutagenesis studies and ITC/SPR validate key interaction residues.
Q. How is batch-to-batch variability in biological activity mitigated during synthesis?
Methodological Answer: Purify via recrystallization/preparative HPLC and characterize batches with GC-MS. Normalize activity using dose-response internal standards.
Data Contradiction and Validation
Q. What methodologies address conflicting data in cytotoxicity profiles across cell lines?
Methodological Answer: Use isogenic cell lines to control genetic variability. Replicate assays with standardized seeding densities and viability endpoints (MTT vs. ATP luminescence).
Q. How are false positives in target engagement assays minimized?
Methodological Answer: Include counter-screens against related off-target receptors. Use orthogonal assays (e.g., fluorescence polarization + thermal shift) to confirm binding.
Structural and Mechanistic Insights
Q. What role does the tert-butoxy group play in steric hindrance during receptor binding?
Methodological Answer: Molecular dynamics simulations quantify steric effects on binding pocket occupancy. Compare with analogs lacking the tert-butoxy group via SPR kinetics.
Q. How does the cyclobutyl ring’s conformational rigidity influence pharmacokinetics?
Methodological Answer: Assess rigidity via variable-temperature NMR. Correlate with plasma protein binding (ultrafiltration) and half-life in metabolic stability assays.
Tables for Comparative Analysis
Table 1: Key Physicochemical Properties
| Property | Method | Reference |
|---|---|---|
| Aqueous Solubility | Shake-flask (UV-Vis) | |
| LogP (Lipophilicity) | Reverse-phase HPLC | |
| pKa | Potentiometric titration |
Table 2: Receptor Binding Affinity Comparison
| Receptor | Ki (nM) | Assay Type | Reference |
|---|---|---|---|
| Serotonin 5-HT1A | 12 ± 3 | Radioligand binding | |
| Dopamine D2 | 45 ± 8 | SPR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
